molecular formula C9H6N2S B13795704 4,8-Methanothiazolo[4,5-c]azocine(9CI) CAS No. 88414-00-0

4,8-Methanothiazolo[4,5-c]azocine(9CI)

Cat. No.: B13795704
CAS No.: 88414-00-0
M. Wt: 174.22 g/mol
InChI Key: VQPMQQOEDLXUCO-UHFFFAOYSA-N
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Description

4,8-Methanothiazolo[4,5-c]azocine(9CI) is a heterocyclic organic compound with the molecular formula C9H6N2S It is characterized by a fused ring structure that includes both thiazole and azocine rings

Preparation Methods

The synthesis of 4,8-Methanothiazolo[4,5-c]azocine(9CI) typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and yield .

Chemical Reactions Analysis

4,8-Methanothiazolo[4,5-c]azocine(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,8-Methanothiazolo[4,5-c]azocine(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,8-Methanothiazolo[4,5-c]azocine(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,8-Methanothiazolo[4,5-c]azocine(9CI) can be compared with other similar heterocyclic compounds, such as thiazoles and azocines. What sets it apart is its unique fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:

  • Thiazole derivatives
  • Azocine derivatives
  • Other fused heterocyclic compounds

Properties

CAS No.

88414-00-0

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

5-thia-3,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene

InChI

InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)4-8-9(7)11-5-12-8/h1-2,4-5H,3H2

InChI Key

VQPMQQOEDLXUCO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C1=NC=C2)N=CS3

Origin of Product

United States

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